molecular formula C8H22O6Si2 B097841 1,2-Bis(trimethoxysilyl)ethane CAS No. 18406-41-2

1,2-Bis(trimethoxysilyl)ethane

Cat. No. B097841
CAS RN: 18406-41-2
M. Wt: 270.43 g/mol
InChI Key: JCGDCINCKDQXDX-UHFFFAOYSA-N
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Description

1,2-Bis(trimethoxysilyl)ethane (BTSE) is a silicon-based compound that is used in the synthesis of various copolymers and materials with specific properties. It is a versatile precursor for the preparation of organosilica membranes, free-standing films, and other materials with potential applications in gas separation, catalysis, and material science.

Synthesis Analysis

The synthesis of materials derived from BTSE often involves hydrolytic polycondensation reactions. For instance, a copolymer was synthesized by hydrolytic polycondensation of BTSE with 3-mercaptopropyl(trimethoxy)silane (MTMS) in the presence of hydrochloric acid as a catalyst . Another approach to improve the properties of BTSE-derived membranes is the co-polymerization with 1,2-bis(triethoxysilyl)methane (BTESM), which allows tuning of the microstructure and gas permselectivity of the resulting membranes .

Molecular Structure Analysis

The molecular structure of BTSE-based compounds can be complex and varies depending on the reaction conditions and the presence of other reagents. For example, the reaction of copper 3-trimethylsilylpyridine-2-thiolate with bis(diphenylphosphino)ethane resulted in a compound with a dimeric structure where the ligands act as both bridging and chelating agents . The molecular structure of these compounds is often elucidated using crystallography and other analytical techniques.

Chemical Reactions Analysis

BTSE is reactive and can participate in various chemical reactions. It has been used to synthesize mesoporous ethane-silicas functionalized with trans-(1R,2R)-diaminocyclohexane, which showed catalytic properties in asymmetric transfer hydrogenation . Additionally, BTSE can react with sulfur derivatives of bis(diphenylphosphino)methane and bis(diphenylphosphino)ethane to form crystalline compounds with unique structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTSE-derived materials are influenced by their synthesis and molecular structure. For example, the addition of 1,3,5-trimethylbenzene during the co-condensation of BTSE can expand the pore diameter and induce structural transformation, affecting the catalytic activity of the materials . The gas permselectivity of BTSE-derived membranes can be significantly improved by adjusting the molar ratio of BTSE to BTESM, which affects the microstructure of the membranes .

Scientific Research Applications

Dental Applications

  • Shear Bond Strength in Dentistry : Lung, Kukk, and Matinlinna (2012) investigated the effect of BTSE on the shear bond strength between resin-composite cement and silicatized zirconia. Their study suggests that BTSE, when blended with other silanes, can significantly influence the bond strength in dental applications (Lung, Kukk, & Matinlinna, 2012).

Materials Science

  • Mesoporous Organosilica Synthesis : Zhao et al. (2005) successfully synthesized a highly ordered mesoporous organosilica with large cagelike pores using BTSE. This has implications for advanced material applications (Zhao et al., 2005).
  • Film Formation with Sulfonyl Group : Gunji et al. (2010) described the preparation of free-standing films with a sulfonyl group using BTSE, indicating its utility in film technology (Gunji, Shigematsu, Kajiwara, & Abe, 2010).
  • Hydrolysis Process Study : Díaz-Benito et al. (2010) explored the hydrolysis process of BTSE, providing crucial insights for its application in various chemical processes (Díaz-Benito, Velasco, Martinez, & Encinas, 2010).
  • Protective Coatings : Rodošek et al. (2017) synthesized protective coatings using BTSE, indicating its potential in corrosion resistance applications (Rodošek et al., 2017).

Chemical Synthesis

  • Synthesis of Telechelics : Edelmann and Ritter (1993) focused on the radical polymerization of certain compounds using derivatives of BTSE, demonstrating its role in advanced chemical synthesis (Edelmann & Ritter, 1993).

Corrosion Studies

Safety And Hazards

BTME is classified as a skin irritant and has acute toxicity upon inhalation. It is also classified as a germ cell mutagen and is hazardous to the aquatic environment .

properties

IUPAC Name

trimethoxy(2-trimethoxysilylethyl)silane
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InChI

InChI=1S/C8H22O6Si2/c1-9-15(10-2,11-3)7-8-16(12-4,13-5)14-6/h7-8H2,1-6H3
Source PubChem
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InChI Key

JCGDCINCKDQXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H22O6Si2
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Related CAS

168259-18-5
Record name 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy-, homopolymer
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DSSTOX Substance ID

DTXSID6066369
Record name 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy-
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Molecular Weight

270.43 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS]
Record name Hexamethoxydisilylethane
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Vapor Pressure

0.08 [mmHg]
Record name Hexamethoxydisilylethane
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Product Name

1,2-Bis(trimethoxysilyl)ethane

CAS RN

18406-41-2
Record name 1,2-Bis(trimethoxysilyl)ethane
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Record name 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy-
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Record name 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy-
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Record name 3,3,6,6-tetramethoxy-2,7-dioxa-3,6-disilaoctane
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Record name 1,2-Bis(trimethoxysilyl)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
736
Citations
M Rodošek, A Kreta, M Gaberšček, AŠ Vuk - Corrosion Science, 2016 - Elsevier
The organic–inorganic protective coatings for the aluminium alloy AA 2024-T3 were produced from a precursor 1,2-bis(trimethoxysilyl)ethane. The structural properties of the coatings …
Number of citations: 16 www.sciencedirect.com
T Gunji, Y Shigematsu, T Kajiwara, Y Abe - Polymer journal, 2010 - nature.com
3-Mercaptopropyl (trimethoxy) silane (MTMS)/1, 2-bis (triethoxysilyl) ethane copolymer was synthesized by the hydrolytic polycondensation of the two alkoxysilanes in the presence of …
Number of citations: 12 www.nature.com
SR Zhai, Y Song, B Zhai, QD An, CS Ha - Microporous and mesoporous …, 2012 - Elsevier
A convenient one-pot synthesis pathway for hybrid mesoporous xerogels is presented. Hybrid xerogels with organic groups embedded in and anchored onto a framework were facilely …
Number of citations: 12 www.sciencedirect.com
S Guan, S Inagaki, T Ohsuna, O Terasaki - Microporous and mesoporous …, 2001 - Elsevier
The structure of and synthesis conditions for an organic–inorganic hybrid mesoporous material, HMM-3, containing ethane fragments (–CH 2 CH 2 –) within the pore walls were studied. …
Number of citations: 47 www.sciencedirect.com
R Li - Journal of Oral Rehabilitation, 2010 - Wiley Online Library
To increase the bond durability of resin to the CAD/CAM ceramic surface, two types of two‐bottle type ceramic primers, consisting of Primer A1 or A2 and Primer B, were designed. …
Number of citations: 30 onlinelibrary.wiley.com
A Sayari, S Hamoudi, Y Yang… - Chemistry of …, 2000 - ACS Publications
Periodic mesoporous organosilicas with two-dimensional and three-dimensional hexagonal as well as cubic (Pm3n) symmetry were synthesized using bridged silsesquioxane species (…
Number of citations: 247 pubs.acs.org
O Muth, C Schellbach, M Fröba - Chemical Communications, 2001 - pubs.rsc.org
Periodic mesoporous organosilicas (PMOs) with unusually large pores and high BET surface areas have been synthesized using triblock PEO–PPO–PEO copolymer P123 as the …
Number of citations: 173 pubs.rsc.org
Q Yang, Y Li, L Zhang, J Yang, J Liu… - The Journal of Physical …, 2004 - ACS Publications
Hydrothermal Stability and Catalytic Activity of Aluminum-Containing Mesoporous Ethane−Silicas | The Journal of Physical Chemistry B ACS ACS Publications C&EN CAS Find my …
Number of citations: 73 pubs.acs.org
V Rebbin, O Muth, M Fröba - MRS Online Proceedings Library (OPL), 2002 - cambridge.org
We present results on new periodic mesoporous organosilicas synthesized with 1,4-bis(triethoxysilyl)benzene (BTEB), 1,2-bis(trimethoxysilyl)ethane (BTME) and bis[3-(trimethoxysilyl)…
Number of citations: 9 www.cambridge.org
C Wu, Y Liang, Z Liang, L Zhang, Y Zhang - Analytica chimica acta, 2018 - Elsevier
A novel kind of hybrid monolith with well-defined mesopore structure was prepared based on sol-gel condensation of 1, 2-bis(trimethoxysilyl)ethane (BTME) and tetramethoxysilane. …
Number of citations: 15 www.sciencedirect.com

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